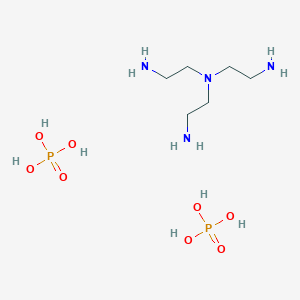
N',N'-bis(2-aminoethyl)ethane-1,2-diamine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine;phosphoric acid is a compound with the molecular formula C6H18N42[H3O4P]This compound is soluble in water and organic solvents and is known for its hygroscopic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine can be synthesized through the reaction of ethyleneimine with ammonia under appropriate temperature and pressure conditions. The reaction produces triethylenetetramine as the main product .
Industrial Production Methods
In an industrial setting, the compound can be produced by reacting ethyleneimine with ammonia in a controlled environment. The reaction is typically carried out in a glass reactor with continuous stirring at 50°C for about 8.5 hours. Excess reactants are removed by centrifugation, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions with halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like chloroform and bromine are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Substituted amines.
Scientific Research Applications
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Acts as a chelating agent for metal ions in biological systems.
Medicine: Investigated for its potential use in treating diseases related to metal ion imbalances.
Industry: Used in the production of resins, adhesives, and as a curing agent for epoxy resins.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions. It forms stable complexes with metal ions, which can inhibit or promote various biochemical pathways. For example, it inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency in human promyelocytic leukemia cells .
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: Similar structure and properties, used as a chelating agent.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Another chelating agent with similar applications.
Uniqueness
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine is unique due to its high affinity for metal ions and its ability to form stable complexes. This makes it particularly useful in applications requiring strong and stable chelation .
Properties
CAS No. |
849238-27-3 |
|---|---|
Molecular Formula |
C6H24N4O8P2 |
Molecular Weight |
342.23 g/mol |
IUPAC Name |
N',N'-bis(2-aminoethyl)ethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C6H18N4.2H3O4P/c7-1-4-10(5-2-8)6-3-9;2*1-5(2,3)4/h1-9H2;2*(H3,1,2,3,4) |
InChI Key |
FXMCVOYEUCFILE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCN)CCN)N.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


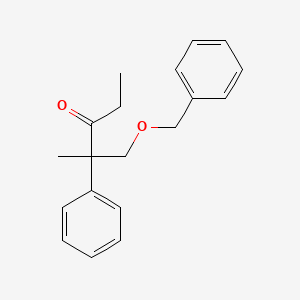

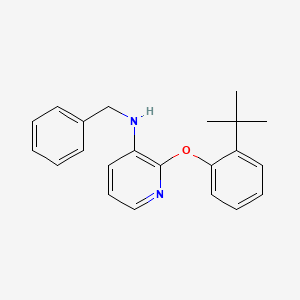
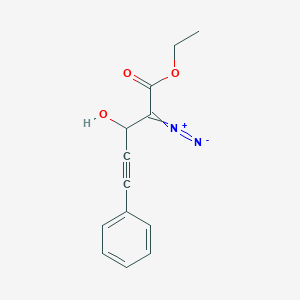
![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
phosphane}](/img/structure/B14201527.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)



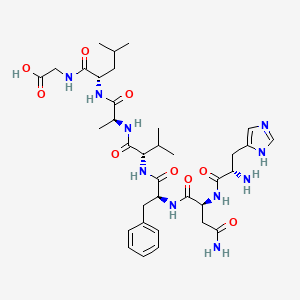
![Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane](/img/structure/B14201559.png)
![2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene](/img/structure/B14201560.png)
